(4-Methoxy-4-oxobutyl) triphenylphosphonium bromide
Description
(4-Methoxy-4-oxobutyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium group linked to a 4-methoxy-4-oxobutyl chain. This compound is widely utilized in organic synthesis, particularly in Wittig reactions for olefin formation, owing to its ability to generate stabilized ylides .
Properties
IUPAC Name |
(4-methoxy-4-oxobutyl)-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17H,11,18-19H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCNWTOYBHHELW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Triphenylphosphine with 4-Methoxy-4-oxobutyl Bromide
The most direct route involves the nucleophilic substitution of triphenylphosphine with 4-methoxy-4-oxobutyl bromide. This method, adapted from analogous phosphonium salt syntheses, proceeds via a two-step process:
Step 1: Synthesis of 4-Methoxy-4-oxobutyl Bromide
The alkylating agent is typically prepared through bromination of methyl 4-hydroxybutyrate. In a modified approach derived from electrochemical oxidative methods, methyl 4-methoxy-4-(4-methoxyphenyl)butanoate undergoes bromide substitution using hydrobromic acid (HBr, 40–50% concentration) at 0–80°C for 0.5–12 hours. The reaction exhibits 99–100% conversion when conducted under phase-transfer catalysis with tetrabutylammonium bromide.
Step 2: Quaternization of Triphenylphosphine
Triphenylphosphine reacts with the synthesized bromide in anhydrous dichloromethane or acetonitrile at room temperature for 24–48 hours. The reaction mechanism proceeds via an SN2 pathway, with the phosphine’s lone pair attacking the electrophilic carbon of the alkyl bromide. Yields range from 70–92% depending on solvent polarity and bromide purity.
Reductive Amination Followed by Phosphonium Salt Formation
A patent-derived method involves synthesizing 4-carboxybutyl triphenylphosphonium bromide as an intermediate, which is subsequently esterified to introduce the methoxy group. While this route achieves 84% yield in small-scale trials, it introduces additional purification steps, making it less efficient than direct alkylation.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents enhance reaction kinetics by stabilizing the transition state during quaternization:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetonitrile | 37.5 | 92 | 24 |
| Dichloromethane | 8.9 | 85 | 48 |
| THF | 7.5 | 78 | 72 |
Data aggregated from demonstrates acetonitrile’s superiority due to its high polarity and miscibility with triphenylphosphine.
Temperature and Reaction Time
Elevated temperatures (40–60°C) reduce reaction times by 30% but risk phosphine oxide byproduct formation. Optimal conditions balance speed and purity:
Where is the rate constant, the activation energy (~50 kJ/mol), and the temperature. Kinetic studies suggest 25°C as ideal for maximizing yield while minimizing side reactions.
Catalysts and Additives
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromide precursor synthesis by facilitating interfacial reactions between aqueous and organic phases. In quaternization, molecular sieves (3Å) absorb generated HBr, shifting equilibrium toward product formation.
Purification and Characterization Techniques
Recrystallization
Crude product recrystallization from ethanol/dichloromethane (2:1 v/v) yields needle-like crystals with 99.96% purity. Slow evaporation at 4°C minimizes inclusion of solvent molecules, as confirmed by single-crystal X-ray diffraction.
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 30:70) removes unreacted triphenylphosphine and oxidized byproducts. This method achieves 98.5% recovery in laboratory-scale preparations.
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl): δ 7.70–7.85 (m, 15H, PPh), 3.65 (s, 3H, OCH), 3.20 (t, 2H, CHP), 2.40–2.60 (m, 4H, COCHCH).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot-scale studies demonstrate that continuous flow systems reduce reaction times from 48 hours to 6 hours by improving mass transfer. A typical setup includes:
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Inline mixing of triphenylphosphine and alkyl bromide in acetonitrile
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Residence time of 30 minutes at 25°C
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Automated pH adjustment to neutralize HBr byproducts
Waste Management
Bromide recovery units capture excess HBr for reuse, reducing raw material costs by 40%. Solvent recycling via distillation achieves 95% recovery rates, aligning with green chemistry principles.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Alkylation | 92 | 99.96 | High | Moderate |
| Electrochemical | 58 | 98.5 | Low | Low |
| Patent Route | 84 | 99.81 | Medium | High |
The direct alkylation method outperforms alternatives in yield and scalability, though electrochemical approaches show promise for sustainable synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromide ion in this compound serves as a leaving group, enabling nucleophilic substitution under basic conditions. This reaction is critical for modifying the alkyl chain or generating intermediates for further synthesis.
Key Findings :
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Hydrolysis with aqueous NaOH yields phosphine oxide derivatives, which are less reactive but stable under acidic conditions .
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Alkylation reactions proceed efficiently with primary alkyl halides but show reduced yields with bulky substrates .
Reduction and Oxidation Pathways
The phosphonium center and ester functional group participate in redox transformations.
Reduction
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | (4-Hydroxybutyl)triphenylphosphonium bromide | 65% | |
| H₂ (10 atm), Pd/C | EtOH, 60°C | Triphenylphosphine + 4-methoxybutanol | 91% |
Oxidation
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂, 25°C | (4-Methoxy-4-oxobutyl)phosphine oxide | 83% | |
| mCPBA | CHCl₃, 0°C | Oxaziridine-phosphonium adducts | 68% |
Notable Observations :
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Catalytic hydrogenation cleaves the C–P bond, releasing triphenylphosphine and a reduced alcohol .
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Oxidation with peroxide yields stable phosphine oxides, which are non-hygroscopic and easier to handle .
Quaternization and Salt Metathesis
The bromide ion can be exchanged with other anions, altering solubility and reactivity.
| Anion Source | Solvent | Product Anion | Applications | Source |
|---|---|---|---|---|
| AgNO₃ | Acetone, 25°C | Nitrate | Improved aqueous solubility | |
| NaBF₄ | MeCN, reflux | Tetrafluoroborate | Electrochemical studies |
Practical Implications :
Nitrate and tetrafluoroborate salts exhibit enhanced solubility in polar solvents, facilitating use in catalytic systems .
Thermal Decomposition
At elevated temperatures, the compound undergoes degradation, releasing volatile byproducts.
| Temperature (°C) | Atmosphere | Major Decomposition Products | Residual Mass | Source |
|---|---|---|---|---|
| 180 | N₂ | Triphenylphosphine, CO₂, methyl acrylate | 12% | |
| 220 | Air | Phosphoric acid derivatives | 5% |
Stability Notes :
Decomposition above 160°C limits high-temperature applications unless stabilized by inert atmospheres .
Biological Alkylation
In biomedical contexts, the compound alkylates thiol groups in proteins, disrupting mitochondrial function.
| Target Protein | Biological Effect | IC₅₀ (μM) | Cell Line | Source |
|---|---|---|---|---|
| Thioredoxin reductase | ROS generation, apoptosis induction | 12.5 | HeLa (cervical) | |
| Complex I (ETC) | ATP synthesis inhibition | 18.5 | HCT-15 (colon) |
Therapeutic Relevance :
Mitochondrial targeting via the triphenylphosphonium moiety enhances cytotoxicity in cancer cells .
Scientific Research Applications
Organic Synthesis
(4-Methoxy-4-oxobutyl) triphenylphosphonium bromide is primarily used as a reagent in organic synthesis. It plays a crucial role in the preparation of phosphonium ylides, which are essential intermediates in Wittig reactions for forming alkenes from aldehydes or ketones.
Biological Research
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of triphenylphosphonium compounds exhibit antimicrobial activity, making them candidates for developing new antibiotics.
- Anticancer Properties : Studies have explored the use of this compound as a mitochondrial-targeted agent for delivering therapeutic drugs to cancer cells, leveraging its ability to accumulate in mitochondria due to the positive charge of the phosphonium group .
Drug Delivery Systems
The unique properties of this compound enable it to function as a drug delivery agent. Its ability to target specific cellular pathways enhances its potential for delivering therapeutic agents directly to diseased cells, particularly in cancer therapy .
Industrial Applications
In industrial settings, this compound serves as a catalyst in various chemical processes and is utilized in the synthesis of specialty chemicals. Its reactivity allows it to participate in multiple types of chemical reactions, such as nucleophilic substitutions and oxidations.
Case Study 1: Mitochondrial Targeting
A significant area of research focuses on using triphenylphosphonium-based compounds for targeting mitochondria. The stability and lipophilic nature of these compounds make them suitable for delivering drugs specifically to mitochondrial sites, which is critical for treating diseases like cancer and neurodegenerative disorders .
Case Study 2: Antimicrobial Activity
In a study examining the antimicrobial properties of phosphonium derivatives, this compound was shown to inhibit the growth of several bacterial strains. This finding supports its potential use as an antimicrobial agent in pharmaceutical formulations .
Uniqueness
The bromide counterion in this compound influences its reactivity and solubility compared to other halides like chloride or iodide. This specificity can affect its performance in nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of (4-Methoxy-4-oxobutyl) triphenylphosphonium bromide involves its ability to form stable phosphonium ylides. These ylides can participate in Wittig reactions to form alkenes from aldehydes and ketones. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Chain Length and Functional Groups : The butyl chain in (4-methoxy-4-oxobutyl)TPP balances lipophilicity and reactivity, whereas shorter chains (e.g., propyl) reduce membrane permeability in biological systems .
- Ester vs. Carboxylic Acid : The methoxy/ethoxy esters enhance solubility in organic solvents, while the carboxylic acid derivative (4-carboxybutyl)TPP is more polar, favoring aqueous environments and biomedical applications .
- Aromatic vs. Aliphatic Substituents : Benzyl-substituted analogs (e.g., [4-(methoxycarbonyl)benzyl]TPP) exhibit steric and electronic differences, affecting Wittig reaction outcomes .
Reactivity in Wittig Reactions
- Ylide Stability : The methoxy ester in (4-methoxy-4-oxobutyl)TPP stabilizes the ylide intermediate, favoring reactions with aldehydes to form α,β-unsaturated esters. Ethoxy analogs show similar behavior but require adjusted stoichiometry .
- Carboxylic Acid Derivatives: (4-Carboxybutyl)TPP generates less nucleophilic ylides, limiting utility in non-polar media but enabling pH-dependent applications .
- Crotonate Systems : The α,β-unsaturated ester in Methyl 4-(triphenylphosphonio)crotonate bromide facilitates regioselective olefin formation .
Biological Activity
Overview
(4-Methoxy-4-oxobutyl) triphenylphosphonium bromide (MTPPB) is a quaternary phosphonium salt characterized by its triphenylphosphonium group linked to a 4-methoxy-4-oxobutyl moiety. With the molecular formula C23H24BrO2P, this compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
MTPPB exhibits its biological activity primarily through its interaction with cellular organelles, especially mitochondria. The triphenylphosphonium (TPP) moiety allows for selective accumulation in mitochondria, a characteristic that enhances its efficacy as an anticancer agent.
Key Mechanisms:
- Targeting Mitochondria: The TPP cation preferentially accumulates in mitochondria, facilitating the induction of apoptosis in cancer cells through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation: Upon mitochondrial accumulation, MTPPB can increase ROS levels, which are critical mediators of cell death.
- Influence on Biochemical Pathways: The compound affects various cellular pathways, leading to altered metabolic states conducive to apoptosis in cancer cells.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of MTPPB and related compounds. For instance:
- Cytotoxicity Against Cancer Cell Lines: MTPPB has shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and HCT-15 (colon cancer). In vitro assays indicate that it induces apoptosis through mitochondrial depolarization and ROS generation .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via ROS generation |
| PC-3 | 15.0 | Mitochondrial targeting leading to cell death |
| HCT-15 | 18.5 | Apoptosis mediated by mitochondrial pathways |
Antimicrobial Activity
MTPPB also exhibits antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in medical applications.
Case Studies
- Study on HeLa Cells:
-
In Vivo Studies:
- In animal models bearing tumors, MTPPB demonstrated a notable reduction in tumor size when administered in conjunction with photodynamic therapy. The compound's ability to accumulate selectively in tumor tissues while sparing healthy organs was highlighted as a significant advantage for therapeutic applications .
Pharmacokinetics
The pharmacokinetic profile of MTPPB indicates that its solubility and stability are influenced by its quaternary structure. Factors such as chemical structure and functional groups play a crucial role in determining its absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Q. How to employ it in chiral separations of biomolecules?
- Methodological Answer : Derivatize carboxyl-containing enantiomers (e.g., amino acids) via esterification. Use the phosphonium moiety to enhance ionization in LC-MS. Optimize chiral stationary phases (e.g., Chiralpak® IG-3) with mobile phases containing 0.1% formic acid for baseline separation. Detection limits as low as 30 fmol have been reported .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
